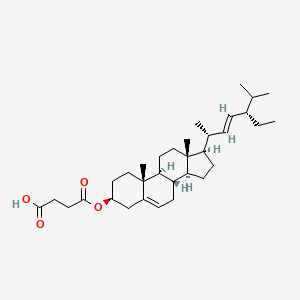

Stigmasteryl succinate

説明

Structure

3D Structure

特性

CAS番号 |

86674-63-7 |

|---|---|

分子式 |

C33H52O4 |

分子量 |

512.8 g/mol |

IUPAC名 |

4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |

InChIキー |

LYTVDXWBHQIFHO-GMZLGSTCSA-N |

異性体SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C |

正規SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |

製品の起源 |

United States |

Synthesis and Derivatization Methodologies for Stigmasteryl Succinate

Chemical Esterification Pathways

Chemical esterification is a principal method for synthesizing stigmasteryl succinate (B1194679), involving the reaction of stigmasterol (B192456) with a succinate source, typically succinic anhydride (B1165640), in the presence of a catalyst. ontosight.ainih.gov

Reaction Mechanisms and Conditions for Succinate Linkage

The synthesis of stigmasteryl succinate via chemical esterification generally involves the reaction of stigmasterol with succinic anhydride. nih.gov A common procedure requires dissolving stigmasterol in a dry solvent, such as pyridine (B92270), to which succinic anhydride and a catalyst are added. nih.gov The reaction mixture is then heated and stirred for several hours to facilitate the formation of the succinate linkage. nih.gov For instance, a reaction can be conducted at 60°C for 6 hours, followed by stirring at room temperature overnight. nih.gov Upon completion, the mixture is typically washed with an acidic solution, such as 10% HCl, and extracted with an organic solvent like ethyl acetate (B1210297). nih.gov

Another approach involves the use of an activating agent like ethyl chloroformate to enhance the electrophilic properties of a carboxylic acid, facilitating its reaction with the hydroxyl group of stigmasterol. jocpr.com This method is performed under anhydrous and basic conditions at temperatures ranging from 4°C to room temperature. jocpr.com The activation of the carboxylic acid is necessary due to its inherently low electrophilicity. jocpr.com

Catalyst Systems and Reaction Optimization Strategies

Various catalysts are employed to facilitate the esterification of stigmasterol. 4-Dimethylaminopyridine (B28879) (DMAP) is a frequently used catalyst in conjunction with pyridine as the solvent. nih.gov In one synthetic route, stigmasterol, succinic anhydride, and DMAP were combined in dry pyridine. nih.gov The reaction proceeded to completion after being stirred at 60°C for 6 hours and then at room temperature overnight. nih.gov

For the esterification of steroid alcohols, including stigmasterol, with fatty acids, ferric chloride (FeCl₃·6H₂O) has been identified as an effective and versatile catalyst. organic-chemistry.org This reaction is typically carried out under azeotropic reflux in a high-boiling point solvent like mesitylene, which has shown superior results compared to other solvents. organic-chemistry.org Optimization of the catalyst amount revealed that a substrate-to-catalyst ratio of 100:1 provides satisfactory yields. organic-chemistry.org

In some cases, catalyst-free synthesis has been explored. For example, the synthesis of β-sitosterol diacid monoesters, including the succinate derivative, has been achieved with yields exceeding 94% under optimal reaction conditions without a catalyst. researchgate.netresearchgate.net

Table 1: Chemical Synthesis Methods for Stigmasteryl Succinate and Related Esters

Reactants Catalyst/Activator Solvent Reaction Conditions Yield Citation Stigmasterol, Succinic anhydride DMAP Pyridine 60 °C for 6 h, then room temp. overnight 86% nih.govresearchgate.net Steroid alcohols (including stigmasterol), Fatty acids FeCl₃·6H₂O Mesitylene Azeotropic reflux Up to 100% organic-chemistry.org Long-chain carboxylic acids, Stigmasterol Ethyl chloroformate (activator), Triethylamine Methylene (B1212753) chloride 4°C to room temp. Not specified jocpr.com β-sitosterol, Succinic anhydride None (catalyst-free) Not specified Optimized conditions >94% researchgate.netresearchgate.net

Derivatization of Stigmasterol to Hemisuccinate Intermediates

The initial product of the reaction between stigmasterol and succinic anhydride is stigmasteryl hemisuccinate (StigHS), also referred to as stigmasterol succinate. ontosight.ainih.govkyforabio.com This intermediate is a key step in the synthesis of more complex molecules. nih.govresearchgate.net For example, StigHS has been used in the subsequent Steglich esterification to produce distigmasterol-modified acylglycerols. nih.govresearchgate.net This multi-step synthesis involves first preparing the StigHS intermediate, which is then reacted with an acyl-sn-glycerol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP to yield the final product. nih.gov This derivatization highlights the role of stigmasteryl succinate as a building block for creating novel structured lipids. nih.govnih.govmdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green alternative to chemical methods, utilizing biocatalysts like lipases to perform esterification under milder conditions. mdpi.comcirad.fr This approach is gaining attention for its high selectivity and reduced byproduct formation. mdpi.com

Biocatalyst Application in Esterification Reactions

Lipases are the most commonly used biocatalysts for the synthesis of phytosterol esters, including those derived from stigmasterol. mdpi.comresearchgate.net Among various lipases, Candida rugosa lipase (B570770) (CRL) has been identified as a particularly effective catalyst for the esterification of phytosterols (B1254722). mdpi.comnih.govrsc.org Studies have shown that CRL can catalyze the esterification of phytosterols with fatty acids, achieving high conversion rates. mdpi.comnih.gov

The choice of lipase is critical, as different lipases exhibit varying specificity and activity towards substrates. rsc.org For instance, in a screening of five common lipases, CRL demonstrated the highest catalytic activity for synthesizing phytosterol oleic acid esters. nih.govrsc.org Other lipases, such as those from Rhizomucor miehei, have also been successfully used, particularly when immobilized on supports like silica (B1680970) nanoparticles. tandfonline.com Immobilization can enhance enzyme stability and reusability, which is a significant advantage for industrial applications. mdpi.comacs.org

Optimization of Enzymatic Reaction Parameters

Several parameters must be optimized to maximize the efficiency of enzymatic esterification, including temperature, substrate molar ratio, enzyme loading, and the reaction medium.

Temperature: The optimal temperature for the enzymatic synthesis of phytosterol esters typically ranges from 30 to 101°C. mdpi.comcirad.frresearchgate.net For CRL-catalyzed reactions, a temperature of 50°C has been found to be optimal in several studies. nih.govrsc.orgnih.gov

Substrate Molar Ratio: The ratio of phytosterol to the acyl donor is a crucial factor. An optimized molar ratio of phytosterols to fatty acids of 1:2.3 resulted in a maximum conversion of 96.8%. nih.govrsc.org

Enzyme Loading: The amount of enzyme used directly impacts the reaction rate. Research suggests that an optimal enzyme loading for phytosterol ester synthesis is around 5.8% to 6% (w/w of substrates). nih.govrsc.org

Reaction Medium: Organic solvents are often used to increase the solubility of substrates and improve lipase stability. nih.govrsc.org Isooctane is a commonly used solvent in these reactions. nih.govrsc.orgnih.gov However, solvent-free systems are also being developed to create more environmentally friendly processes. cirad.fr In some cases, novel reaction media like water-in-ionic liquid microemulsions have been successfully employed, allowing for the reuse of the lipase-containing medium multiple times. nih.gov

Response surface methodology (RSM) is a common statistical tool used to optimize these reaction conditions simultaneously to achieve the highest possible conversion rates. nih.govrsc.org

Table 2: Optimized Parameters for Lipase-Catalyzed Synthesis of Phytosterol Esters

Biocatalyst Acyl Donor Optimal Temperature Substrate Molar Ratio (Phytosterol:Acyl Donor) Enzyme Loading Conversion Rate Citation Candida rugosa lipase (CRL) Fatty acids from high-oleic sunflower seed oil 50°C 1:2.3 5.8% 96.8% nih.govrsc.org Candida rugosa lipase (CRL) Lauric Acid 50°C 1:2 10% 95.1% (in 48h) nih.gov Candida rugosa lipase (AY30G) Fatty Acid (FA) 45°C 1:2 5% 90.24% aiche.org Candida antarctica lipase A (CalA) Linseed oil (α-linolenic acid rich) 50°C 1:1 20 mg in 1 ml Optimized for yield nih.govjmb.or.kr

Preparation of Stigmasteryl Succinate Conjugates and Structured Lipids

The preparation of stigmasteryl succinate conjugates involves forming an ester linkage between the succinate group of stigmasteryl succinate and a hydroxyl group on a target molecule. This process is central to creating hybrid molecules and structured lipids with tailored properties.

The synthesis of structured lipids where stigmasterol is attached to an acylglycerol backbone via a succinate linker is a well-documented, multi-step process. mdpi.comnih.gov These hybrid molecules are designed as novel carriers for phytosterols. mdpi.com A common synthetic strategy begins with a simple glycerol (B35011) precursor, such as dihydroxyacetone (DHA). nih.govresearchgate.netresearchgate.net

The general synthetic pathway can be summarized as follows:

Esterification of the Backbone : The initial step involves the esterification of dihydroxyacetone with a fatty acid, for example, myristic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net

Reduction : The carbonyl group of the resulting 1,3-diacylpropanone is then reduced to a hydroxyl group. mdpi.comnih.gov

Conjugation with Stigmasteryl Hemisuccinate : The final key step is the conjugation of the 1,3-diacylglycerol with stigmasteryl hemisuccinate (the activated form of stigmasteryl succinate). researchgate.netmdpi.com This reaction is typically a Steglich esterification, which again utilizes DCC and DMAP to facilitate the formation of the final hybrid molecule. mdpi.com This method has been used to produce various acylglycerols, including those with palmitic and oleic acid chains. researchgate.net

This synthetic approach has been successfully applied to create asymmetric (1,2- and 2,3-) distigmasterol-modified acylglycerols (dStigMAs), where two stigmasterol residues are attached to the glycerol backbone. mdpi.comnih.gov For these compounds, the synthesis first requires the derivatization of stigmasterol to stigmasteryl hemisuccinate (StigHS) using succinic anhydride in pyridine. mdpi.com The subsequent Steglich esterification of an acyl-sn-glycerol with StigHS has been reported to achieve high yields of 85–89%. mdpi.com

| Step | Description | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Esterification of Dihydroxyacetone (DHA) | Fatty Acid (e.g., Myristic Acid), DCC, DMAP, CHCl₃, Room Temperature, 24h | nih.govresearchgate.net |

| 2 | Reduction of Carbonyl Group | NaBH₄, THF, -14°C, 30 min | researchgate.net |

| 3 | Conjugation with Stigmasteryl Hemisuccinate | Stigmasteryl Hemisuccinate, DCC, DMAP, CHCl₃, Room Temperature, 24h | researchgate.netmdpi.com |

In the design of stigmasterol-acylglycerol conjugates, the chemical nature of the linker connecting the two moieties is a critical parameter that influences the synthesis and the final properties of the molecule. researchgate.net The two most common linkers used for this purpose are the succinate and the carbonate linker. mdpi.comresearchgate.net

The choice of linker dictates the synthetic route:

Succinate Linker : Synthesis requires the prior preparation of stigmasteryl hemisuccinate (StigHS) from stigmasterol and succinic anhydride. mdpi.com This intermediate is then coupled to the glycerol backbone via Steglich esterification. nih.govmdpi.com

Carbonate Linker : This route involves the use of commercially available stigmasteryl chloroformate (StigCF), which reacts directly with the hydroxyl group of the acylglycerol. nih.govmdpi.com

The type of linker has a significant impact on the physicochemical properties of liposomes or lipid bilayers into which these conjugates are incorporated. researchgate.netresearchgate.net Research indicates that both succinate- and carbonate-linked stigmasterol acylglycerols increase the order and rigidity of the polar and hydrophobic regions of lipid membranes. mdpi.comnih.gov However, the degree of this influence varies. For instance, studies on conjugates with palmitic acid versus oleic acid have shown that those with palmitic acid are more effective at increasing the stiffness of the lipid bilayer and the temperature of the main phase transition, making them potentially better candidates for creating stable nanocarriers. researchgate.net The difference in cytotoxicity between carbonate- and succinate-linked compounds has also been noted, with the succinate-linked variants showing lower cytotoxicity. mdpi.comnih.gov

| Feature | Succinate Linker | Carbonate Linker | Reference |

|---|---|---|---|

| Stigmasterol Precursor | Stigmasteryl Hemisuccinate (StigHS) | Stigmasteryl Chloroformate (StigCF) | nih.govmdpi.com |

| Key Reaction Type | Steglich Esterification | Direct reaction with chloroformate | nih.govmdpi.com |

| Impact on Lipid Bilayer | Increases rigidity and order | Increases rigidity and order | mdpi.comnih.gov |

| Noted Physicochemical Influence | Contributes to stabilization of the lipid bilayer over a wide temperature range. | Effectiveness can depend on the attached fatty acid chain (e.g., palmitic vs. oleic). | mdpi.comresearchgate.net |

The conjugation of molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely used strategy to modify the properties of compounds and delivery systems. The synthesis of a PEG-stigmasteryl succinate conjugate would involve linking a PEG chain to the stigmasteryl succinate molecule.

While direct literature on the synthesis of PEG-stigmasteryl succinate is not prominent, the methodology can be inferred from analogous syntheses, such as that for polyethylene glycol monomethyl ether cholesterol succinate. google.com The general chemical approach for creating such conjugates involves activating one component for reaction with the other. nih.gov

A plausible synthetic route would be:

Preparation of Stigmasteryl Hemisuccinate : As in other syntheses, stigmasterol is first reacted with succinic anhydride to form stigmasteryl hemisuccinate. mdpi.com This provides the carboxylic acid group necessary for linkage.

Activation of the Carboxylic Acid : The carboxylic acid group of the hemisuccinate is activated to make it more reactive. A common method is to convert it to an acyl chloride by reacting it with a reagent like thionyl chloride. google.com

Conjugation with PEG : The activated stigmasteryl succinate derivative is then reacted with polyethylene glycol (or a derivative like polyethylene glycol monomethyl ether) to form the final conjugate via an ester bond. google.com

This process creates a molecule with a lipophilic sterol anchor and a hydrophilic polymer chain, a structure suitable for applications such as coating liposomes or nanocapsules to improve their stability and in vivo circulation time. google.comnih.gov The ester bond used in this linkage is potentially susceptible to enzymatic hydrolysis. google.com

| Step | Description | Key Reagents and Conditions | Reference (Analogous Synthesis) |

|---|---|---|---|

| 1 | Formation of Stigmasteryl Hemisuccinate | Stigmasterol, Succinic Anhydride, Reflux | google.com |

| 2 | Activation of Hemisuccinate | Thionyl Chloride, Anhydrous Solvent, Reflux | google.com |

| 3 | Conjugation Reaction | Polyethylene Glycol Monomethyl Ether, Reflux | google.com |

Advanced Analytical Characterization Techniques for Stigmasteryl Succinate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of stigmasteryl succinate (B1194679), providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of stigmasteryl succinate is expected to show characteristic signals corresponding to the stigmasterol (B192456) backbone and the succinate moiety. The protons of the steroidal nucleus and the side chain will resonate in the upfield region, typically between 0.6 and 2.5 ppm. Key diagnostic signals for the stigmasterol portion include those for the olefinic protons at C-6, C-22, and C-23, which would appear in the downfield region around 5.0-5.4 ppm. The attachment of the succinate group at the C-3 position significantly shifts the resonance of the H-3 proton downfield to approximately 4.5-4.7 ppm, compared to its position at around 3.5 ppm in free stigmasterol. researchgate.net The methylene (B1212753) protons of the succinate group itself would be expected to produce a singlet or a set of multiplets around 2.5-2.7 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in stigmasteryl succinate. The carbonyl carbons of the succinate ester and the carboxylic acid will be the most downfield, typically resonating in the range of 170-180 ppm. The C-3 carbon, being attached to the electron-withdrawing ester group, will experience a downfield shift to approximately 74-75 ppm, compared to about 71-72 ppm in stigmasterol. The olefinic carbons (C-5, C-6, C-22, and C-23) will appear in the region of 120-141 ppm. The numerous aliphatic carbons of the sterol's fused ring system and side chain will give rise to a complex series of signals in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the sterol side chain and the ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the ester linkage between the C-3 of the stigmasterol and the succinate moiety.

Table 1: Expected ¹H NMR Chemical Shifts for Stigmasteryl Succinate

| Proton | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| H-3 | ~4.6 | Downfield shift due to esterification |

| Olefinic Protons (H-6, H-22, H-23) | ~5.0 - 5.4 | Characteristic of the double bonds in the stigmasterol core |

| Succinate Methylene Protons | ~2.5 - 2.7 | Protons of the succinic acid moiety |

| Sterol Methyl Protons | ~0.6 - 1.1 | Multiple singlet and doublet signals for the methyl groups |

| Other Sterol Protons | ~0.8 - 2.4 | Complex region of overlapping methylene and methine signals |

Table 2: Expected ¹³C NMR Chemical Shifts for Stigmasteryl Succinate

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl Carbons (Succinate) | ~171-174 | Two signals for the ester and carboxylic acid carbonyls |

| C-3 | ~74-75 | Downfield shift due to ester linkage |

| Olefinic Carbons (C-5, C-6, C-22, C-23) | ~121-141 | Four signals corresponding to the double bonds |

| Succinate Methylene Carbons | ~29-30 | Two signals for the methylene groups |

| Other Sterol Carbons | ~12-57 | Multiple signals for the remaining carbons of the sterol framework |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in stigmasteryl succinate. The IR spectrum will exhibit characteristic absorption bands confirming the presence of both the ester and carboxylic acid functionalities from the succinate moiety, as well as the structural features of the stigmasterol backbone. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Additionally, a broad absorption band in the region of 2500-3300 cm⁻¹ and another strong C=O stretching band around 1700-1720 cm⁻¹ will be indicative of the carboxylic acid group of the succinate. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ region. The presence of the C=C double bonds in the stigmasterol ring and side chain will be confirmed by stretching vibrations around 1640-1670 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the aliphatic and olefinic protons.

Table 3: Characteristic IR Absorption Bands for Stigmasteryl Succinate

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C=O (Ester) | 1730-1750 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1720 | Stretching vibration |

| C=C (Olefin) | 1640-1670 | Stretching vibration |

| C-O (Ester) | 1150-1250 | Stretching vibration |

Mass Spectrometry (MS) Techniques (e.g., EIMS, LC-MS/MS, MSn)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of stigmasteryl succinate, aiding in its identification and structural confirmation.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecular ion peak [M]⁺ for stigmasteryl succinate (C₃₃H₅₂O₄) would be expected at a mass-to-charge ratio (m/z) of 512.8. nih.gov However, the molecular ion may be weak or absent due to extensive fragmentation. The fragmentation pattern would likely involve the loss of the succinate moiety and characteristic cleavages of the sterol side chain and ring system. A prominent fragment would be observed at m/z 394, corresponding to the stigmasterol cation radical formed by the loss of the succinic acid moiety. Further fragmentation of the sterol nucleus would lead to a series of ions at lower m/z values, similar to those observed for stigmasterol itself.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the analysis of stigmasteryl succinate, particularly in complex mixtures. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ at m/z 513.8 would be the precursor ion for MS/MS experiments. Collision-induced dissociation (CID) of this precursor ion would likely result in the neutral loss of the succinic acid moiety (118 Da), leading to a prominent product ion at m/z 395.4, corresponding to the dehydrated stigmasterol cation. Further fragmentation of this ion would yield a pattern characteristic of the stigmasterol side chain and ring structure. For instance, a fragment ion at m/z 297 has been noted as characteristic for sterols with a double bond at C-22, such as stigmasterol. researchgate.net Multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information by further fragmenting the product ions.

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for the separation and purification of stigmasteryl succinate from reaction mixtures or natural extracts, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of sterols and their esters. For stigmasteryl succinate, a reversed-phase (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a C8 or C18 column is used as the stationary phase. nih.gov The mobile phase would likely consist of a mixture of organic solvents such as acetonitrile (B52724) and methanol, sometimes with a small amount of water or an acid like formic acid to improve peak shape. researchgate.netphcogj.com Isocratic elution with a mobile phase like acetonitrile/water (95:5 v/v) or methanol/water (98:2 v/v) has been successfully employed for the separation of similar sterols. nih.govphytojournal.com Detection is commonly performed using a UV detector, typically in the range of 202-210 nm, where the isolated double bonds of the sterol nucleus exhibit some absorbance. researchgate.netnih.govnih.gov Evaporative Light Scattering Detection (ELSD) is another viable option, which is a universal detection method for non-volatile analytes and can offer better sensitivity for compounds lacking a strong chromophore. nih.gov The retention time of stigmasteryl succinate would be shorter than that of the less polar stigmasterol due to the presence of the polar carboxylic acid group.

Table 4: Example of HPLC Conditions for the Analysis of Stigmasteryl Succinate

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (80:20 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds. For the analysis of stigmasteryl succinate, a derivatization step is typically required to increase its volatility and improve chromatographic performance. The free carboxylic acid and the hydroxyl group (in the parent sterol) are usually converted to more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

The derivatized sample is then injected into the GC, which is equipped with a capillary column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). researchgate.net The oven temperature is programmed to ramp up to a high temperature (e.g., up to 280-300°C) to ensure the elution of the high-molecular-weight derivative. researchgate.net The separated components are then detected by a flame ionization detector (FID) for quantification or by a mass spectrometer for identification. The GC-MS analysis provides both the retention time and the mass spectrum of the derivatized stigmasteryl succinate, allowing for confident identification by comparing the spectrum with libraries or by interpreting the fragmentation pattern. The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragmentation pattern reflecting the structure of the derivatized molecule.

Table 5: Typical GC-MS Conditions for the Analysis of Derivatized Stigmasteryl Succinate

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Split | aocs.org |

| Temperature Program | e.g., 60°C to 280°C at 3°C/min | researchgate.net |

| Detector | Mass Spectrometer (Electron Ionization) | celignis.com |

| Derivatization | Silylation (e.g., with BSTFA) | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable analytical tool for the rapid monitoring of chemical reactions, identification of compounds, and determination of purity. In the context of stigmasteryl succinate, TLC is primarily used to track the progress of its synthesis from stigmasterol.

The separation on a TLC plate depends on the relative affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. Stigmasterol, being an alcohol, is relatively polar and thus has a strong affinity for the silica gel, resulting in a lower Retention Factor (Rf) value. In contrast, less polar compounds travel further up the plate, exhibiting higher Rf values.

For effective separation and analysis of stigmasteryl succinate, specific TLC conditions are employed.

Stationary Phase: TLC plates pre-coated with silica gel 60 F254 are commonly used. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp. jddtonline.info

Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is typical. For acidic compounds like stigmasteryl succinate, adding a small amount of acetic or formic acid to the mobile phase is often necessary to ensure compact spots by suppressing the ionization of the carboxyl group. aocs.org A common mobile phase for separating stigmasterol is Hexane:Acetone (8:2 v/v), which yields an Rf value of approximately 0.44 for the sterol. jddtonline.info

Visualization: After development, the spots can be visualized under UV light (254 nm) if the compounds are UV-active. For enhanced detection, various staining reagents are used. A popular and sensitive spray reagent for sterols is a solution of ferric chloride (FeCl3) in a water/acetic acid/sulfuric acid mixture, which, after heating, produces red-violet spots for sterols. gerli.com Another common method is spraying with a solution of phosphomolybdic acid or ceric sulfate (B86663) followed by heating, which reveals organic compounds as dark spots against a lighter background.

Table 1: Representative TLC Data for Stigmasterol and Related Compounds

| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |

|---|---|---|---|---|

| Stigmasterol | Silica Gel 60 F254 | Hexane : Acetone (8:2) | 0.44 ± 0.02 | jddtonline.info |

| Stigmasterol | Silica Gel 60 F254 | Toluene : Methanol (9:1) | 0.37 | researchgate.net |

| Stigmasterol | Silica Gel GF254 | Ethyl Acetate : n-Hexane (1:9) | 0.16 | |

| Stigmasteryl Esters (e.g., Oleate (B1233923), Stearate) | Silica Gel GF254 | Ethyl Acetate : n-Hexane (1:9) | 0.80 - 0.90 |

Column and Vacuum Liquid Chromatography for Isolation and Purification

Following the synthesis of stigmasteryl succinate, purification is essential to isolate the target compound from unreacted starting materials and byproducts. Column chromatography, including traditional gravity chromatography, flash chromatography, and Vacuum Liquid Chromatography (VLC), is the primary technique for this purpose on a preparative scale.

Vacuum Liquid Chromatography (VLC) is often employed as a rapid, initial purification step for crude reaction mixtures. redalyc.org It uses a short, wide column and vacuum to pull the solvent through the stationary phase (typically silica gel), allowing for a quick fractionation of the mixture based on polarity. This pre-purification step separates the components into several fractions, which can then be further purified by flash column chromatography.

Flash Column Chromatography is the standard method for purifying stigmasteryl succinate. The principle is similar to TLC but scaled up for larger quantities.

Stationary Phase: Silica gel (typically 70-230 or 230-400 mesh) is the most common stationary phase used for the separation of sterols and their derivatives. redalyc.orgresearchgate.net

Mobile Phase (Eluent): A gradient elution is generally preferred over an isocratic (constant composition) elution for complex mixtures. The purification process starts with a low-polarity solvent system to elute non-polar impurities. The polarity of the eluent is then gradually increased to first elute the stigmasteryl succinate, followed by the more polar unreacted stigmasterol, and finally the highly polar succinic acid which binds strongly to the silica gel. Common solvent systems involve gradients of hexane-ethyl acetate or dichloromethane-methanol. redalyc.org

The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound, as determined by a single spot on the TLC plate, are then combined and the solvent is removed to yield the purified stigmasteryl succinate. A significant challenge in this process is the potential presence of β-sitosteryl succinate, an impurity derived from β-sitosterol which is often found alongside stigmasterol in natural sources. Due to their structural similarity, separating these two succinates can be difficult and may require highly efficient columns or specialized chromatographic techniques. researchgate.net

Table 2: Illustrative Column Chromatography Purification Scheme for Stigmasteryl Succinate

| Chromatography Step | Stationary Phase | Mobile Phase System (Gradient) | Targeted Eluted Compounds | Monitoring Technique |

|---|---|---|---|---|

| 1. Initial Elution (Low Polarity) | Silica Gel | 100% Hexane or Dichloromethane | Non-polar impurities | TLC |

| 2. Gradient Increase | Silica Gel | Increasing percentage of Ethyl Acetate in Hexane | Stigmasteryl Succinate | TLC |

| 3. Further Gradient Increase | Silica Gel | Higher percentage of Ethyl Acetate or addition of Methanol | Unreacted Stigmasterol | TLC |

| 4. Final Wash (High Polarity) | Silica Gel | Ethyl Acetate / Methanol mixtures | Succinic Acid / Succinic Anhydride (B1165640) | TLC |

Mechanistic Investigations of Stigmasteryl Succinate S Biological Activities

Modulation of Cellular and Subcellular Processes

The interaction of stigmasteryl succinate (B1194679) with cellular structures, particularly biological membranes, is a critical aspect of its mechanism of action. These interactions can alter the physical properties of the membrane, thereby influencing a variety of cellular functions.

Interaction with Biological Membranes and Lipid Bilayers

Stigmasteryl succinate, as an amphipathic molecule, is anticipated to readily partition into biological membranes. The stigmasterol (B192456) moiety, a plant sterol, can intercalate within the phospholipid bilayer, similar to cholesterol. The presence of an additional ethyl group at the C24 position in the side chain of stigmasterol, compared to cholesterol, makes it less flexible in its interactions with phospholipids. This structural difference influences how it affects membrane parameters. The succinate portion, being polar, would likely orient towards the aqueous phase at the membrane surface.

Studies on related compounds, such as distigmasterol-modified acylglycerols where two stigmasterol molecules are linked to a glycerol (B35011) backbone via succinyl linkers, provide insights into these interactions. These studies suggest that the stigmasterol component plays a key role in modulating the properties of the lipid bilayer by acting as a separator and reducing the interactions between the acyl chains of phospholipids.

Influence on Membrane Order, Fluidity, and Phase Transition Temperatures

The incorporation of stigmasterol and its derivatives into lipid membranes has a significant impact on their physical state. Research on distigmasterol-modified acylglycerols (dStigMAs) has shown that these compounds can alter the fluidity and main phase transition temperature (Tm) of model phospholipid membranes. nih.gov

In the gel phase (lower temperatures), an increase in membrane fluidity is observed, while in the liquid crystalline phase (higher temperatures), there is a notable increase in membrane stiffness. nih.gov The presence of the stigmasterol molecule reduces the van der Waals interactions between phospholipid chains, which can lead to a decrease in the enthalpy of the phase transition. nih.gov At higher concentrations, stigmasterol derivatives can even cause the disappearance of the sharp phase transition. nih.gov

The table below summarizes the effects of distigmasterol-modified acylglycerols on the main phase transition temperature (Tm) of a model lipid membrane, which provides an indication of how stigmasteryl succinate might behave.

| Compound | Concentration (mol%) | Change in Tm (°C) | Effect on Enthalpy of Transition |

| dStigS-PA | High | Increase | Decrease |

| dStigS-OA | High | Increase | Decrease |

| dStigC-PA | Low | No significant change | Decrease |

| dStigC-OA | Low | No significant change | Decrease |

Data extrapolated from studies on distigmasterol-modified acylglycerols (dStigMAs) where 'S' indicates a succinyl linker and 'C' a carbonate linker, with PA (palmitic acid) and OA (oleic acid) acylglycerols. nih.gov

Cellular Responses to Stigmasteryl Succinate Conjugates

While direct studies on cellular responses to stigmasteryl succinate are limited, the biological activities of its constituent parts, stigmasterol and succinate, offer valuable insights. Succinate itself is a signaling molecule that can act extracellularly through its receptor, SUCNR1, which is expressed on various immune cells. frontiersin.org Activation of SUCNR1 can modulate both pro- and anti-inflammatory activities. frontiersin.org For instance, succinate can promote the maturation of immature dendritic cells and enhance their migration. frontiersin.org

Furthermore, studies on distigmasterol-modified acylglycerols have indicated that the nature of the linker (such as a succinyl linker in stigmasteryl succinate) can influence the cytotoxicity of the compound. Derivatives with a succinyl linker have been shown to have no cytotoxic activity against normal human cells at certain concentrations.

Molecular Interactions and Intracellular Signaling Pathways

Stigmasteryl succinate has the potential to interact with various intracellular targets, including receptors and enzymes, thereby modulating critical signaling pathways involved in metabolism and cell survival.

Ligand-Receptor Binding Analyses (e.g., PPARγ, Akt1)

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid and glucose metabolism. nih.gov While there is no direct evidence of stigmasteryl succinate binding to PPARγ, stigmasterol itself has been reported to act as an antagonist of the farnesoid X receptor (FXR), which in turn can influence the expression of genes involved in lipid synthesis. nih.gov Natural compounds can act as antagonists to PPARγ, suggesting a potential, though unconfirmed, interaction for stigmasteryl succinate. openmedicinalchemistryjournal.com

Akt1: The serine/threonine kinase Akt1 is a crucial node in signaling pathways that regulate cell growth, proliferation, and survival. Molecular docking studies have shown that stigmasterol can bind to the active pockets of Akt1. researchgate.net Specifically, it is proposed to interact with amino acid residues such as SER240 and PHE236 through hydrogen bonds. nih.gov Inhibition of the Akt/mTOR pathway by stigmasterol has been observed to induce apoptosis and autophagy in cancer cells. nih.gov The succinate moiety could potentially influence the binding affinity and specificity of the entire molecule to Akt1.

The following table summarizes the predicted binding interactions of stigmasterol with Akt1.

| Ligand | Receptor | Interacting Residues | Type of Interaction |

| Stigmasterol | Akt1 | SER240, PHE236 | Hydrogen Bonds |

Based on molecular docking studies of stigmasterol. nih.gov

Enzyme Activity Modulation (e.g., fatty acid synthase, acetyl-CoA carboxylase)

Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. mdpi.com Stigmasterol has been shown to suppress the expression of genes involved in hepatic lipid synthesis, including fatty acid synthase (FAS). nih.gov This suggests that stigmasteryl succinate could indirectly modulate FAS activity by affecting its gene expression.

Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase is the rate-limiting enzyme in fatty acid biosynthesis, catalyzing the formation of malonyl-CoA. nih.gov While direct modulation of ACC by stigmasteryl succinate has not been reported, inhibitors of ACC have been shown to reduce hepatic steatosis. nih.gov Given stigmasterol's role in altering lipid metabolism, an indirect effect on ACC activity is plausible, potentially through upstream signaling pathways.

Gene Expression Regulation (e.g., hepatic lipogenic genes)

Currently, there is a lack of specific research on how Stigmasteryl succinate directly regulates hepatic lipogenic genes. However, the broader context of hepatic lipogenesis regulation involves a complex interplay of transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptors (LXRs), and Carbohydrate-responsive element-binding protein (ChREBP). nih.govnih.gov These factors are activated by hormonal and nutrient signals, like insulin (B600854) and glucose, through various signaling pathways. nih.govnih.gov They control the transcription of genes responsible for fatty acid synthesis. nih.gov For instance, SREBP-1c is a key player in activating lipogenic genes, and its overexpression can lead to lipid accumulation in the liver. nih.gov While the direct impact of Stigmasteryl succinate on these specific transcription factors is not documented, the study of related compounds suggests potential interactions with these pathways.

Activation/Inhibition of Specific Signaling Cascades

The precise effects of Stigmasteryl succinate on various signaling cascades are not well-documented. However, research on its parent compound, stigmasterol, provides insights into potential mechanisms of action.

PI3K/Akt: Stigmasterol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This pathway is crucial for cell survival, proliferation, and is often dysregulated in cancer. nih.govmdpi.comjbiomed.com Inhibition of this pathway by stigmasterol can induce apoptosis and autophagy in cancer cells. nih.gov Specifically, stigmasterol treatment has been observed to decrease the phosphorylation levels of Akt and mTOR. nih.gov

NF-κB: The NF-κB signaling pathway is a key regulator of inflammation. Stigmasterol has been found to suppress inflammatory responses by inhibiting the NF-κB pathway. nih.gov This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines. nih.gov

Reln: Stigmasterol has been shown to activate the Reelin (Reln) signaling pathway, which is involved in neuronal migration and synapse formation. nih.govnih.govresearchgate.net This activation is associated with an increase in the expression of Reln and its downstream signaling molecules. nih.govnih.gov

Erk1/2 and Creb: Studies on hippocampal neurons have demonstrated that stigmasterol can activate the extracellular signal-regulated kinase 1/2 (Erk1/2) and cAMP response element-binding protein (Creb) pathways. nih.govnih.gov The activation of these pathways is linked to the promotion of glutamatergic synapses and neuronal development. nih.gov

Table 1: Effects of Stigmasterol on Signaling Cascades

| Signaling Cascade | Effect of Stigmasterol | Biological Outcome |

| PI3K/Akt/mTOR | Inhibition | Induction of apoptosis and autophagy in cancer cells |

| NF-κB | Inhibition | Reduction of pro-inflammatory cytokine secretion |

| Reln | Activation | Promotion of neuronal migration and synapse formation |

| Erk1/2 and Creb | Activation | Promotion of glutamatergic synapses |

This table summarizes the observed effects of stigmasterol, the parent compound of stigmasteryl succinate.

Roles in Oxidative Stress Mitigation and Antioxidative Defense Mechanisms

While direct studies on Stigmasteryl succinate are sparse, research on stigmasterol indicates its significant role in combating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases, including neurodegenerative disorders. nih.govfrontiersin.org

Stigmasterol has been shown to protect neuronal cells from oxidative stress-induced cell death. nih.govfrontiersin.org Its mechanisms include:

Reducing ROS Levels: Pretreatment with stigmasterol helps maintain low levels of intracellular ROS, thereby preventing oxidative damage. nih.govnih.gov

Upregulating Antioxidant Proteins: Stigmasterol has been found to increase the expression of key antioxidant and protective proteins, including:

Sirtuin 1 (SIRT1): Activation of SIRT1 is a key mechanism by which stigmasterol confers neuroprotection. nih.gov

Forkhead box O3 (FoxO3a): This transcription factor, involved in stress resistance, is upregulated by stigmasterol. nih.govnih.gov

Catalase: The expression of this important antioxidant enzyme is increased with stigmasterol treatment. nih.govnih.gov

B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein, which also has antioxidant functions, is upregulated by stigmasterol. nih.govnih.gov

Table 2: Antioxidative Mechanisms of Stigmasterol

| Mechanism | Key Proteins/Molecules Involved | Outcome |

| Reduction of Reactive Oxygen Species (ROS) | ROS | Prevention of oxidative damage and cell death |

| Upregulation of Antioxidant Defense | SIRT1, FoxO3a, Catalase, Bcl-2 | Enhanced cellular protection against oxidative stress |

This table outlines the antioxidative mechanisms attributed to stigmasterol.

Mechanisms of Anti-inflammatory Responses

Stigmasteryl succinate's anti-inflammatory mechanisms have not been specifically elucidated. However, studies on stigmasterol demonstrate its potent anti-inflammatory properties. nih.govnih.gov The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. nih.gov By suppressing this pathway, stigmasterol reduces the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Additionally, some research suggests that stigmasterol's anti-inflammatory effects may be mediated through interaction with glucocorticoid receptors. nih.govresearchgate.net

Antimicrobial Properties and Mechanisms of Action

The antimicrobial properties of Stigmasteryl succinate have been suggested through studies on related esterified forms. A study on a linolenic acid stigmasterol ester (LASE) demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to stigmasterol alone. nih.govjmb.or.kr This suggests that esterification can broaden the antimicrobial spectrum.

The proposed mechanisms for the antimicrobial action of stigmasterol and its esters include:

Inhibition of Protein Synthesis: Stigmasterol itself may interfere with bacterial protein synthesis. nih.gov

Disruption of Cell Membranes: The fatty acid component of the ester, such as linolenic acid, can increase the fluidity of the bacterial cell membrane, leading to its disruption. nih.gov The combination of these actions may result in a synergistic antimicrobial effect. nih.gov In silico studies have also predicted that stigmasterol can inhibit crucial bacterial and fungal enzymes, such as MurA, PBP, exo-β-1,3-glucanase, and lanosterol-14-α-demethylase, which are involved in cell wall synthesis. researchgate.net Furthermore, stigmasterol has shown potential as an adjuvant for β-lactam antibiotics, helping to combat resistant bacterial strains. nih.gov

Biochemical Roles and Applications in Bio Delivery Systems

Integration into Liposomal and Nanocarrier Formulations

The incorporation of sterols and their derivatives is a common strategy to modulate the properties of liposomes and other nanocarriers. While specific research on stigmasteryl succinate (B1194679) in these systems is limited, its structural similarity to cholesterol and other phytosterols (B1254722) allows for informed predictions of its potential effects.

The design of liposomal systems often involves the inclusion of a sterol component, such as cholesterol, to regulate membrane fluidity and stability. nih.gov Stigmasterol (B192456) itself has been incorporated into liposomes, and its esters, like stigmasteryl myristate and oleate (B1233923), have also been studied in such formulations. nih.gov It is hypothesized that stigmasteryl succinate, with its amphipathic nature, could insert into the phospholipid bilayer of liposomes. The bulky stigmasterol portion would likely align with the hydrophobic acyl chains of the phospholipids, while the polar succinate head group could be oriented towards the aqueous phase.

The characterization of such liposomes would involve techniques like transmission electron microscopy (TEM) to determine vesicle size and morphology, dynamic light scattering (DLS) for size distribution and polydispersity index, and zeta potential measurements to assess surface charge and colloidal stability. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) could confirm the incorporation of stigmasteryl succinate into the lipid bilayer. nih.gov

Table 1: Potential Physicochemical Characteristics of Stigmasteryl Succinate-Containing Liposomes

| Parameter | Expected Characteristic | Significance |

| Vesicle Size | Dependent on preparation method, potentially in the nanometer range (e.g., ~150 nm). nih.gov | Influences biodistribution and cellular uptake. |

| Zeta Potential | The carboxylic acid group of the succinate moiety could impart a negative charge to the liposome (B1194612) surface. nih.gov | Affects stability and interaction with biological membranes. |

| Polydispersity Index (PDI) | A low PDI (<0.2) would indicate a uniform size distribution. nih.gov | Important for consistent performance and regulatory approval. |

| Membrane Fluidity | The rigid sterol structure could decrease membrane fluidity, similar to cholesterol. | Impacts permeability and drug retention. |

The encapsulation efficiency (EE) of a drug within a liposomal or nanocarrier system is a critical parameter. nih.gov The inclusion of stigmasteryl succinate could influence EE through several mechanisms. Its effect on membrane packing and fluidity might alter the available space for drug encapsulation within the lipid bilayer or the aqueous core. For hydrophobic drugs, increased membrane rigidity could potentially enhance their retention within the bilayer, leading to higher EE. Conversely, for hydrophilic drugs, alterations in membrane properties might affect the volume of the entrapped aqueous space. nih.gov

The controlled release of an encapsulated drug is also heavily dependent on the composition of the carrier. researchgate.net The presence of stigmasteryl succinate could modulate the release profile by altering the permeability of the liposomal membrane. A more rigid and less permeable membrane would be expected to result in a slower, more sustained release of the encapsulated agent. nih.gov The rate of drug release would also be influenced by the nature of the encapsulated drug and its interactions with the carrier components. nih.gov

The stability of nanocarrier systems, both during storage and in biological environments, is crucial for their therapeutic efficacy. nih.gov The incorporation of stigmasteryl succinate could enhance the stability of liposomes and other nanosystems. The rigid sterol nucleus can decrease the mobility of the phospholipid acyl chains, leading to a more ordered and stable bilayer with reduced leakage of encapsulated contents. nih.gov

Furthermore, the succinate moiety offers a potential site for surface modification, which could further enhance stability. For instance, the carboxyl group could be used to attach polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can shield the nanocarrier from opsonization and clearance by the reticuloendothelial system, thereby prolonging its circulation time in the bloodstream. researchgate.net

Functionalization for Targeted Biochemical Applications

The chemical structure of stigmasteryl succinate, with its reactive carboxylic acid group, provides a versatile platform for conjugation with other molecules, enabling the design of novel biomaterials and targeted drug delivery systems. ontosight.ai

The succinyl linker in stigmasteryl succinate serves as a convenient handle for covalently attaching other biologically active molecules. researchgate.net This approach has been explored to create novel conjugates with specific therapeutic or targeting properties.

For example, research has demonstrated the synthesis of conjugates where stigmasterol is linked via a succinyl group to 1,3- and 1,2-acylglycerols. researchgate.net These conjugates were designed to be incorporated into liposomes as nanocarriers for phytosterols, aiming to improve their stability. researchgate.net Fluorimetric and ATR-FTIR studies of these conjugates in lipid bilayers indicated that those with palmitic acid increased the stiffness of the lipid bilayer and the main phase transition temperature, suggesting they could be effective nanocarriers. researchgate.net

In other work, polyamine conjugates of stigmasterol have been synthesized, where a succinate linker connects the sterol to polyamines like spermine. nih.gov These conjugates have been investigated for their antimicrobial and cytotoxic activities. nih.gov One such conjugate demonstrated considerable antimicrobial activity against Staphylococcus aureus and cytotoxic effects against human T-lymphoblastic leukemia cells. nih.gov

Table 2: Examples of Stigmasteryl Succinate Conjugates and Their Investigated Applications

| Conjugated Molecule | Linker | Investigated Application | Reference |

| 1,3- and 1,2-Acylglycerols (Palmitic and Oleic Acid) | Succinyl | Nanocarriers for phytosterols with enhanced stability. | researchgate.net |

| Polyamines (e.g., Spermine) | Succinyl | Antimicrobial and cytotoxic agents. | nih.gov |

| Dexamethasone (via Chitosan) | Succinyl | Ophthalmic drug delivery. | nih.gov |

| Colistin (via Chitosan) | Succinyl | Antibiotic drug delivery. | mdpi.com |

These examples highlight the potential of using stigmasteryl succinate as a building block to create more complex and functional molecules for targeted therapeutic interventions.

The amphiphilic nature of stigmasteryl succinate, possessing both a hydrophobic sterol moiety and a hydrophilic succinate group, makes it a candidate for the design of novel biomaterials and surfactants. ontosight.ai Surfactants are essential components in many pharmaceutical formulations, acting as emulsifiers, solubilizing agents, and wetting agents.

While specific research on stigmasteryl succinate as a primary surfactant is not extensively documented, its structural characteristics suggest potential applications. It could self-assemble into various structures, such as micelles or vesicles, in aqueous environments. These self-assembled structures could be explored for their ability to encapsulate and deliver poorly water-soluble drugs.

Furthermore, the biocompatibility and biodegradability of stigmasterol, derived from natural plant sources, make its derivatives attractive for the development of biomaterials. wikipedia.orgnih.gov Stigmasteryl succinate could be used as a monomer or a cross-linking agent in the synthesis of biodegradable polymers for applications in tissue engineering and controlled drug release. The succinate group provides a site for polymerization or for grafting onto other polymer backbones, allowing for the creation of materials with tailored properties. For instance, succinylated chitosan (B1678972) has been used to create drug delivery systems with prolonged release profiles due to the slower biodegradation of the modified polymer. nih.govmdpi.com

Occurrence and Biosynthesis Pathways of Stigmasterol Precursor

Natural Occurrence and Distribution in Biological Systems

Stigmasterol (B192456) is a ubiquitous phytosterol found throughout the plant kingdom and in some microbial life. mdpi.comnih.gov Its presence is significant in various biological systems, contributing to the structural integrity of cell membranes. nih.gov

Stigmasterol is a common constituent of many plants and is consequently found in numerous agricultural products. mdpi.comresearchgate.net It is present in vegetable oils, such as those derived from soybeans and rapeseeds. nih.gov Additionally, it has been identified in a wide array of medicinal and commercial plants.

Some examples of plants and agricultural products containing stigmasterol include:

Legumes: Soybean (Glycine max), Calabar bean. nih.govgrafiati.com

Grains: Wheat (Triticum aestivum), Sorghum bicolor, Foxtail millet (Setaria italica). nih.govresearchgate.net

Vegetables: Tomato (Solanum lycopersicum), Cucumber (Cucumis sativus). grafiati.comresearchgate.net

Nuts and Seeds: Almonds. wikipedia.org

Other Plants: Brown mustard (Brassica juncea), Corn (Zea mays), Centella asiatica. mdpi.comgrafiati.com

The concentration of stigmasterol can vary between different plant species and even within the same species collected from different geographical locations. mdpi.com For instance, the stigmasterol content in the Asiatic plant Centella asiatica has been reported to be a notable source. mdpi.com Research on various crops like tomato, soybean, cucumber, and corn has shown that the ratio of β-sitosterol to stigmasterol can be affected by factors such as infection by nematodes. grafiati.com

Table 1: Stigmasterol Content in Various Plant Species

| Plant Species | Reported Stigmasterol Content | Reference |

|---|---|---|

| Sorghum bicolor (edible part) | 5.75-8.46 mg/100g | researchgate.net |

| Setaria italica (foxtail millet) | 0.398 mg/kg | researchgate.net |

| Centella asiatica | 0.023 ± 0.70 µg/mg dry mass | mdpi.com |

While stigmasterol is predominantly a higher plant sterol, it has also been identified in some algae and microorganisms. nih.govresearchgate.net Its presence in these organisms is less common compared to plants. nih.gov

Stigmasterol has been found in the highly stress-tolerant unicellular alga Coccomyxa subellipsoidea, which thrives in near-polar temperatures. nih.gov It has also been isolated from the marine microalga Navicula incerta. nih.gov While fucosterol (B1670223) is the dominant sterol in brown algae and various other sterols are found in green algae, stigmasterol is generally rare in the algal sterol profile. nih.govmarineagronomy.org

Some bacteria, like Stigmatella aurantiaca, are known to produce cycloartenol (B190886), a precursor in the phytosterol biosynthesis pathway that leads to stigmasterol. biorxiv.org

Biosynthetic Pathways and Enzymatic Regulation

The biosynthesis of stigmasterol is a complex, multi-step process that originates from the mevalonate (B85504) pathway and involves several key enzymes and regulatory steps. nih.gov

The journey to stigmasterol begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes for the production of isoprenoids. nih.govcreative-proteomics.com This pathway starts with the conversion of acetyl-CoA to mevalonic acid. creative-proteomics.com Through a series of reactions, mevalonic acid is transformed into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic five-carbon building blocks for all isoprenoids, including sterols. creative-proteomics.comyoutube.com Two molecules of farnesyl pyrophosphate, which are formed from these building blocks, are then coupled to create squalene (B77637), a 30-carbon linear hydrocarbon that is the direct precursor to all sterols. youtube.comwikipedia.org

Following the formation of squalene, the pathway enters its post-squalene phase, which is where the significant diversification of sterols occurs. nih.gov

Cyclization: In plants, 2,3-oxidosqualene (B107256) is cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. biorxiv.orgnih.gov

Methylation (SMT1): The first key branch point is regulated by sterol C24-methyltransferase 1 (SMT1) . nih.govfrontiersin.org This enzyme catalyzes the methylation of cycloartenol, directing the metabolic flow towards the synthesis of various plant sterols like campesterol, sitosterol, and stigmasterol, and away from the cholesterol branch. nih.govfrontiersin.org

Further Methylation (SMT2/3): A second methylation step is carried out by sterol C24-methyltransferase 2 (SMT2) and its paralog, SMT3 . biorxiv.orgfrontiersin.orgnih.gov These enzymes are responsible for adding a second methyl group, leading to the formation of 24-ethyl sterols such as β-sitosterol and stigmasterol. biorxiv.orgfrontiersin.org The activity of SMT2 is a crucial regulatory step that determines the ratio of 24-methyl to 24-ethyl sterols in the plant. biorxiv.org

Desaturation (CYP710A1): The final and unique step in stigmasterol biosynthesis is the introduction of a double bond at the C-22 position of β-sitosterol. frontiersin.org This reaction is catalyzed by the enzyme C-22 sterol desaturase , which belongs to the cytochrome P450 family, specifically CYP710A1 . frontiersin.orgportlandpress.com The activity of this enzyme directly converts β-sitosterol into stigmasterol. nih.gov

Table 2: Key Enzymes in Stigmasterol Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Cycloartenol synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol | biorxiv.orgnih.gov |

| Sterol C24-methyltransferase 1 | SMT1 | Catalyzes the first methylation of cycloartenol | nih.govfrontiersin.org |

| Sterol C24-methyltransferase 2/3 | SMT2/3 | Catalyzes the second methylation, leading to 24-ethyl sterols | biorxiv.orgfrontiersin.orgnih.gov |

The production of stigmasterol is tightly regulated at the genetic and molecular level, often in response to developmental cues and environmental stresses. frontiersin.orgnih.gov The expression of genes encoding key biosynthetic enzymes is a primary control point.

For instance, the expression of the CYP710A1 gene, which encodes the C-22 sterol desaturase, is responsive to various stimuli, including phytohormones and pathogen attacks. frontiersin.org Increased expression of CYP710A1 leads to a higher conversion of β-sitosterol to stigmasterol, thereby altering the sterol composition of the plant's membranes. nih.gov Studies in Arabidopsis have shown that pathogenic bacteria and reactive oxygen species can stimulate the biosynthesis of stigmasterol. frontiersin.org

Evolution of Sterol Synthesis Pathways

Sterols are fundamental components of eukaryotic cell membranes and serve as signaling molecules and precursors for hormones. nih.govscilit.com The biosynthetic pathways for these compounds have undergone significant diversification throughout eukaryotic evolution. nih.gov

Phylogenomic analyses suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a substantial set of enzymes for sterol synthesis. nih.govpasteur.fr The subsequent evolution of these pathways across different eukaryotic lineages appears to have occurred primarily through tinkering and gene losses. nih.govpasteur.fr

The initial stages of the sterol synthesis pathway are highly conserved across eukaryotes. oup.com This includes the mevalonate (MVA) pathway for generating isoprenoid precursors and the subsequent synthesis of squalene. oup.com In photosynthetic eukaryotes like plants, the methylerythritol phosphate (B84403) (MEP) pathway also contributes to the isoprenoid precursor pool. oup.com

The divergence in the pathways begins after the formation of squalene. The cyclization of squalene epoxide is a key branching point. In animals and fungi, this step is catalyzed by lanosterol (B1674476) synthase (LAS) to produce lanosterol. oup.com In contrast, plants utilize cycloartenol synthase (CAS) to form cycloartenol. oup.comnih.gov

Following cyclization, the pathways further diversify. These post-cyclization steps involve a series of modifications to the sterol core and side chain, including demethylation, desaturation, reduction, and isomerization, which result in the vast repertoire of sterols found in different eukaryotes, such as cholesterol in vertebrates, ergosterol (B1671047) in fungi, and a variety of phytosterols (B1254722) in plants. oup.com The acquisition and refinement of these enzymatic steps throughout the evolutionary history of different eukaryotic groups likely played a crucial role in their diversification and adaptation to various lifestyles. oup.comnih.gov For instance, the specific enzymes that lead to the production of 24-ethylsterols like stigmasterol are a hallmark of the plant lineage. nih.gov

Chemical Stability and Degradation Pathways of Stigmasteryl Succinate and Its Derivatives

Thermo-oxidative Stability Studies

Thermo-oxidative degradation is a primary concern for phytosterol esters like stigmasteryl succinate (B1194679). Studies show that these compounds are susceptible to degradation when exposed to heat, with the rate and extent of degradation being influenced by temperature, time, and the specific chemical structure of the ester. nih.govnih.gov Research on various stigmasterol (B192456) esters demonstrates that they are prone to thermo-oxidative degradation, and the stability is dependent on the nature of the esterified fatty acid. nih.govnih.gov For instance, investigations into distigmasterol-modified acylglycerols, which incorporate a succinate linker, have provided insights into the relative stability conferred by the succinate group compared to other linkers. nih.gov One study found that 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) exhibited the highest stability during heating at 60 and 180 °C when compared to its carbonate-linked analogue. nih.gov

The degree of unsaturation in the fatty acid portion of a phytosterol ester is a critical determinant of its thermo-oxidative stability. nih.govkuleuven.be Research consistently shows that a higher degree of unsaturation leads to faster degradation. nih.govnih.gov This is because the double bonds in unsaturated fatty acids are more susceptible to oxidation, which can initiate a free radical chain reaction, promoting the degradation of the entire ester molecule. nih.gov

A study on stigmasterol esters with different fatty acids (stearic, oleic, linoleic, and linolenic) heated at 60 °C and 180 °C confirmed this trend. The degradation of the esters increased with the level of unsaturation in the fatty acid moiety. nih.gov The kinetics for the degradation of stigmasteryl stearate (B1226849) (saturated) and stigmasteryl oleate (B1233923) (monounsaturated) were similar, whereas the additional double bonds in stigmasteryl linoleate (B1235992) (polyunsaturated) and stigmasteryl linolenate (polyunsaturated) resulted in significantly faster decomposition. nih.govnih.gov Interestingly, the fatty acid part of the ester tends to degrade at a higher rate than the sterol part at both temperatures. nih.govnih.gov

| Stigmasteryl Ester Derivative | Fatty Acid Moiety | Degree of Unsaturation | Relative Degradation Rate |

| Stigmasteryl Stearate (StS) | Stearic Acid (18:0) | Saturated | Low |

| Stigmasteryl Oleate (StO) | Oleic Acid (18:1) | Monounsaturated | Low (similar to StS) |

| Stigmasteryl Linoleate (StL) | Linoleic Acid (18:2) | Polyunsaturated | High |

| Stigmasteryl Linolenate (StLn) | Linolenic Acid (18:3) | Polyunsaturated | Highest |

| This table illustrates the general trend of increasing degradation with higher unsaturation in the fatty acid moiety of stigmasteryl esters, as observed in thermo-oxidative stability studies. nih.govnih.gov |

The stereochemistry and chain length of the fatty acid also impact the physical properties and crystal packing of phytosterol esters, which can indirectly affect stability. semanticscholar.org Longer saturated fatty acid chains result in stronger intermolecular interactions and higher melting temperatures, while the presence of double bonds disturbs the crystal packing, leading to lower melting points. semanticscholar.org

The thermo-oxidative degradation of stigmasteryl esters leads to the formation of a complex mixture of phytosterol oxidation products (POPs), also known as oxyphytosterols. nih.govnih.gov These products are formed through reactions involving the double bonds in the sterol nucleus (at C5) and the side chain (at C22). nih.gov

Common classes of stigmasterol oxidation products identified through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) include:

Hydroxy derivatives: Formed by the addition of hydroxyl groups.

Keto derivatives: Formed by the oxidation of hydroxyl groups to ketones (e.g., 7-ketositosterol). nih.gov

Epoxy derivatives: Resulting from the formation of an epoxide ring, typically at the 5,6-position (e.g., 5α,6α-epoxy and 5β,6β-epoxy derivatives). researchgate.net

Triol derivatives: Such as 3β,5α,6β-trihydroxy derivatives. researchgate.net

The specific profile of oxidation products depends on the conditions of oxidation (temperature, oxygen availability) and the structure of the parent molecule. nih.gov For example, studies on heated stigmasterol and its esters have identified various hydroxy, keto, epoxide, and triol derivatives. nih.govnih.gov The presence of the C22-C23 double bond in stigmasterol allows for the formation of unique side-chain oxidation products. nih.gov

Strategies for Enhancing Molecular Stability

Given the susceptibility of stigmasteryl succinate and related esters to degradation, various strategies have been explored to enhance their stability. These approaches can be broadly categorized into structural modifications and formulation techniques.

Altering the chemical structure of phytosterol derivatives is a key strategy to improve their stability. researchgate.netnih.gov One approach involves the synthesis of novel structured acylglycerols where stigmasterol is chemically linked to a glycerol (B35011) backbone. nih.govresearchgate.net

Research has shown that incorporating stigmasterol into an acylglycerol structure via a succinate linker can enhance thermo-oxidative stability compared to free stigmasterol or other stigmasteryl esters. nih.gov A study comparing different diacyl-stigmasteryl-sn-glycerols found that compounds with stigmasterol at the sn-2 position of the glycerol backbone were more stable than those with stigmasterol at the sn-3 position after heating. researchgate.net Furthermore, the study highlighted that 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) was the most stable among the tested compounds, indicating that the succinate linker provides a structural advantage against thermal degradation. nih.gov These modifications can create more robust molecules that are less prone to the initiation of oxidative chain reactions. researchgate.net

| Compound | Linker Type | Relative Stability |

| 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) | Succinate | Highest |

| 2,3-distigmasterylcarbonoyl-1-oleoyl-sn-glycerol (dStigC-OA) | Carbonate | Lowest |

| Free Stigmasterol | N/A | Lower than dStigS-OA |

| Stigmasteryl Esters (general) | Ester | Lower than dStigS-OA |

| This table compares the relative thermo-oxidative stability of a stigmasterol derivative with a succinate linker to other forms, demonstrating the protective effect of this structural modification. nih.gov |

Beyond chemical modification, formulating stigmasteryl succinate within protective delivery systems is an effective strategy to prevent or minimize degradation. nih.govresearchwithrutgers.com These formulation approaches work by creating a physical barrier that limits the exposure of the labile compound to pro-oxidant factors like oxygen, light, and heat. nih.gov

Key formulation strategies include:

Microencapsulation: This involves entrapping the phytosterol ester within a protective shell made of biopolymers. This technique can shield the compound from environmental factors, thereby preventing oxidation. researchwithrutgers.comresearchgate.net

Emulsion-Based Systems: Incorporating the ester into delivery vehicles such as micelles, microemulsions, or liposomes can enhance stability. nih.gov For example, formulating phytosterols (B1254722) in lecithin (B1663433) micelles has been explored. nih.gov

Co-amorphization: This novel approach involves mixing the phytosterol with a food-grade coformer, such as nicotinamide, and preparing a co-amorphous solid dispersion. nih.gov This process disrupts the crystalline structure of the phytosterol, which can enhance stability and solubility. nih.gov

These formulation techniques not only improve stability but can also enhance the solubility and dispersibility of otherwise poorly soluble phytosterol esters, broadening their applicability. researchwithrutgers.comnih.gov The use of such delivery systems, especially when combined with antioxidants, represents a promising dual strategy to protect against the formation of undesirable oxidation products. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Underlying Mechanisms

While preliminary research has hinted at the potential of stigmasteryl succinate (B1194679) in areas like anti-inflammatory and antioxidant applications, a vast landscape of its biological activities remains uncharted. ontosight.ai Future studies should aim to systematically screen for novel therapeutic properties. The inherent structural similarity of stigmasterol (B192456) to cholesterol suggests that its derivatives could modulate a wide array of physiological processes. ontosight.aiwikipedia.org

Key research questions to be addressed include:

Anti-cancer potential: Given that stigmasterol has demonstrated anti-tumor effects in various cancers, including lung, breast, ovarian, and gastric cancer, by influencing pathways like PI3K/Akt and VEGFR-2, it is crucial to investigate if stigmasteryl succinate retains or enhances these properties. nih.govnih.govnih.govnih.gov Research should focus on its effects on cancer cell proliferation, apoptosis, autophagy, and metastasis, and the underlying molecular mechanisms, such as the regulation of the Akt/mTOR signaling pathway. nih.govnih.gov

Neuroprotective effects: Stigmasterol has shown promise in mitigating neurotoxicity by reducing oxidative stress and modulating pathways involving Cdk5 and Akt phosphorylation. mdpi.commdpi.com Investigating the neuroprotective capabilities of stigmasteryl succinate is a logical and promising next step.

Immunomodulatory activity: Stigmasterol can influence the immune response, as seen in its effects on the intestinal mucosa and the production of inflammatory mediators. nih.govmdpi.com Studies are needed to determine if stigmasteryl succinate possesses similar or improved immunomodulatory effects.

Metabolic regulation: The role of stigmasterol in glucose metabolism and its potential antidiabetic effects warrant further exploration for its succinate derivative. nih.gov

A deeper understanding of the structure-activity relationship is paramount. By comparing the biological effects of stigmasteryl succinate with its parent compound, stigmasterol, and other derivatives, researchers can identify the specific structural features responsible for its bioactivities. springermedicine.com

Advanced Synthetic Methodologies and Process Intensification for Sustainable Production

The current synthesis of stigmasteryl succinate typically involves the esterification of stigmasterol with succinic acid or its anhydride (B1165640). ontosight.ai While effective, these methods can be refined for improved efficiency, sustainability, and cost-effectiveness.

Future research in this area should focus on:

Green Chemistry Approaches: Exploring enzymatic catalysis using lipases offers a more environmentally friendly alternative to traditional chemical methods that often require high temperatures and harsh catalysts. mdpi.commdpi.com The use of immobilized enzymes could further enhance reusability and process efficiency. researchgate.net

Process Intensification: Investigating novel reaction technologies such as microwave-assisted synthesis could significantly reduce reaction times and energy consumption. mdpi.com

Novel Catalysts: The development of new, highly efficient, and recyclable catalysts, such as nano-catalysts, could further optimize the synthesis process. scielo.brresearchgate.net

The table below outlines potential advanced synthetic methodologies for producing phytosterol esters like stigmasteryl succinate.

| Methodology | Catalyst/System | Potential Advantages |

| Enzymatic Esterification | Immobilized Lipases (e.g., Rhizomucor miehei lipase) | Milder reaction conditions, high specificity, reduced byproducts, reusability of catalyst. mdpi.commdpi.comresearchgate.net |

| Heterogeneous Catalysis | Copper oxide-nano hydroxyapatite (B223615) (CuO-NHAP) | High esterification rate, potential for catalyst recycling. scielo.brresearchgate.net |

| Solvent-Free Systems | Fatty acids as reaction medium | Eliminates organic solvents, enhances reaction rate. mdpi.com |

| Microwave-Assisted Synthesis | N/A | Rapid heating, shorter reaction times, increased efficiency. mdpi.com |

Development of Advanced Analytical Platforms for Comprehensive Profiling

To fully understand the biological activities and ensure the quality and purity of stigmasteryl succinate, robust analytical methods are essential.

Future developments in this area should include:

High-Resolution Spectroscopic Techniques: Advanced NMR (Nuclear Magnetic Resonance) techniques, including 2D-NMR (HSQC, HMBC), can provide detailed structural elucidation of stigmasteryl succinate and its potential metabolites. redalyc.orgresearchgate.net